molecular formula C20H32BrNO4 B127709 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate CAS No. 922491-06-3

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

Katalognummer: B127709
CAS-Nummer: 922491-06-3
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: KEWHKYJURDBRMN-XFQAGIBXSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide monohydrate typically involves the reaction of atropine with isopropyl bromide . The process includes several steps:

Industrial Production Methods

Industrial production methods for ipratropium bromide monohydrate involve crystallization techniques. Anhydrous and monohydrate crystals of ipratropium bromide are produced from seed crystals and supercritical carbon dioxide crystallization, respectively . These methods ensure high yield and purity, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Reaction Types and Synthetic Pathways

The synthesis of ipratropium bromide monohydrate involves multi-step organic transformations , including:

Reaction TypeKey StepsOutcome
Substitution Isopropyl bromide reacts with tertiary amine group of atropine derivativeForms quaternary ammonium structure
Esterification Condensation of tropic acid derivative with alcohol moietyProduces ester linkage critical for bronchodilator activity
Reduction Catalytic hydrogenation of intermediate nitro compoundsGenerates required stereochemistry at chiral centers

Critical synthetic route :

  • Starting material : Ethyl phenylacetate → converted to phenylacetic acid derivative

  • Intermediate formation : React with isopropyl tropanol → phenylacetate isopropyl tropeine

  • Quaternary ammonium synthesis : Alkylation with methyl bromide → ipratropium bromide precursor

Industrial Crystallization Methods

The monohydrate form is produced via controlled crystallization:

ParameterAnhydrous FormMonohydrate Form
Solvent System Ethanol/acetone mixtureWater/supercritical CO₂
Crystal Structure OrthorhombicMonoclinic
Stability HygroscopicStable up to 100°C
Yield 78-82%89-93%

Supercritical CO₂ crystallization reduces solvent residues to <0.1% while maintaining >99.5% enantiomeric purity .

Key Reagents and Reaction Conditions

Reagent/ConditionRoleOptimal Parameters
Isopropyl bromide Alkylating agent40-50°C, anhydrous DMF, 6 hr
Pd/C catalyst Hydrogenation catalyst30 psi H₂, 25°C, 90% efficiency
Supercritical CO₂ Green crystallization medium80-100 bar, 35°C

Side reactions :

  • Hydrolysis of ester linkage at pH >8 → inactive metabolites

  • N-oxide formation under strong oxidizers → reduces bioavailability

Degradation Pathways

Stability studies reveal three primary degradation mechanisms:

ConditionPathwayDegradation Products
Alkaline pH Ester hydrolysisTropic acid + quaternary ammonium alcohol
High humidity DeliquescenceAmorphous hydrate (>20% w/w)
UV exposure Radical-mediated N-demethylationNoripratropium derivatives

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Ipratropium bromide is widely used as a bronchodilator in patients with COPD. It helps alleviate symptoms such as breathlessness and wheezing.
    • A study indicated that patients using Ipratropium experienced significant improvements in lung function and quality of life compared to those on placebo treatments .
  • Asthma :
    • The compound is also utilized in the management of asthma, particularly for acute exacerbations when combined with beta-agonists.
    • Research has shown that Ipratropium can enhance the bronchodilatory effects of albuterol, providing better control over asthma symptoms .
  • Nebulization Therapy :
    • Ipratropium bromide can be administered via nebulization, which is particularly useful in emergency settings for rapid relief of bronchospasm.
    • Clinical trials have demonstrated its efficacy in improving airflow and reducing respiratory distress in acute settings .

Comparative Efficacy

The following table summarizes the comparative efficacy of Ipratropium bromide versus other bronchodilators:

Medication Mechanism Onset of Action Duration of Action Indications
Ipratropium BromideMuscarinic antagonist15 minutes4-6 hoursCOPD, Asthma
AlbuterolBeta-2 adrenergic agonist5 minutes4-6 hoursAsthma, COPD
TiotropiumLong-acting muscarinic antagonist30 minutes24 hoursCOPD

Case Studies

Several case studies highlight the effectiveness of Ipratropium bromide in clinical practice:

  • Case Study on COPD Management :
    • A longitudinal study involving COPD patients showed that those treated with Ipratropium bromide had a reduced frequency of exacerbations compared to those receiving standard care alone .
  • Combination Therapy in Asthma :
    • In a randomized controlled trial, patients receiving Ipratropium alongside a beta-agonist reported fewer asthma attacks and improved peak expiratory flow rates compared to those on beta-agonists alone .
  • Emergency Treatment of Bronchospasm :
    • A clinical trial assessed the efficacy of nebulized Ipratropium in emergency departments for acute asthma exacerbations, concluding that it significantly improved patient outcomes and reduced hospitalization rates .

Wirkmechanismus

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate acts as an anticholinergic agent by inhibiting vagally-mediated reflexes. It antagonizes the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction . By blocking acetylcholine, ipratropium bromide monohydrate relaxes the smooth muscles in the airways, leading to bronchodilation and easier breathing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is unique due to its short-acting nature, making it suitable for acute relief of bronchospasm. In contrast, tiotropium bromide is a long-acting agent used for maintenance therapy .

Biologische Aktivität

The compound 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate , commonly known as Ipratropium bromide , is a quaternary ammonium compound primarily utilized as a muscarinic antagonist in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article delves into its biological activities, mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C20_{20}H30_{30}BrNO3_3
  • Molecular Weight : 412.37 g/mol
  • CAS Number : 22254-24-6

Ipratropium bromide functions by inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation. This is particularly beneficial for patients suffering from bronchoconstriction due to asthma or COPD.

Bronchodilation

Ipratropium bromide is primarily recognized for its bronchodilatory effects. It acts as a competitive antagonist at muscarinic receptors, which are involved in bronchoconstriction. Studies have shown that it effectively reduces airway resistance and improves lung function in patients with COPD and asthma.

Antioxidant Properties

Recent research has indicated that Ipratropium may possess antioxidant properties, which contribute to its therapeutic effects. A study highlighted that certain concentrations can induce a DNA damage response, suggesting a role in cellular protection mechanisms .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of Ipratropium bromide:

  • Efficacy in COPD : A study demonstrated significant improvements in lung function when Ipratropium was administered alongside other bronchodilators in COPD patients, enhancing overall respiratory function and quality of life .
  • Combination Therapy : Research has indicated that combining Ipratropium with beta-agonists results in superior bronchodilation compared to either agent alone, supporting its use in combination therapies for acute exacerbations .
  • Safety Profile : The safety profile of Ipratropium bromide has been extensively studied, showing minimal adverse effects when used as directed, making it a preferred choice for long-term management of respiratory diseases .

Case Studies

StudyPopulationFindings
Fryer & Maclagan (1987)Guinea pigsDemonstrated potentiation of bronchoconstriction with vagal stimulation .
Valeria et al. (2016)RatsShowed modulation of glutamatergic transmission via acetylcholine pathways .
Woo et al. (2007)NeuronsInvestigated GABA release enhancement through muscarinic receptor interaction .

Eigenschaften

CAS-Nummer

922491-06-3

Molekularformel

C20H32BrNO4

Molekulargewicht

430.4 g/mol

IUPAC-Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;

InChI-Schlüssel

KEWHKYJURDBRMN-XFQAGIBXSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Isomerische SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Kanonische SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Piktogramme

Irritant

Synonyme

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 2
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 3
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 4
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 5
Reactant of Route 5
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 6
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.